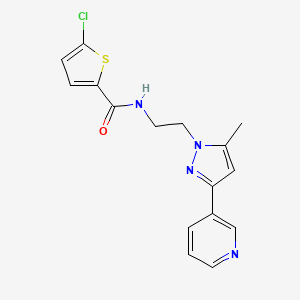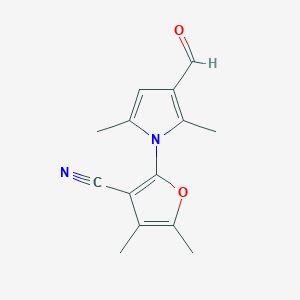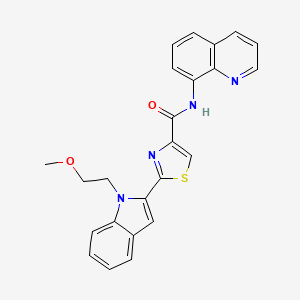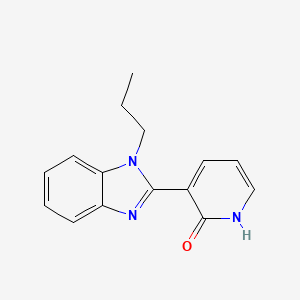
3-(1-propyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-propyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone, also known as P7C3, is a small molecule with neuroprotective properties. It was first identified in a screen for compounds that promote the survival of newborn neurons in the hippocampus, a brain region important for learning and memory. Since its discovery, P7C3 has been the subject of extensive research aimed at understanding its mechanism of action and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
A novel approach to synthesizing functionalized benzimidazopyrimidinones involves a two-step procedure starting from readily available precursors. This method employs a palladium-catalyzed oxidative cyclocarbonylation–alkoxycarbonylation process, followed by base-promoted isomerization. This technique yields fair to good overall yields of the final products, demonstrating the compound's versatility in synthetic chemistry (Mancuso et al., 2017).
Structural Analysis
The crystal structures of derivatives of this compound, such as dabigatran etexilate tetrahydrate, have been extensively studied. These analyses reveal the dihedral angles between the benzene and pyridine rings and the benzimidazole mean plane, providing insights into the compound's molecular conformation and potential interactions in biological systems (Liu et al., 2012).
Medicinal Chemistry
Pyrido[1,2-a]benzimidazoles, which share a structural motif with the compound of interest, are significant in medicinal chemistry for their solubility and DNA intercalation properties. These compounds, including the antibiotic drug Rifaximin, exhibit a range of biological activities that can be leveraged in drug development (Masters et al., 2011).
Coordination Chemistry
The compound and its derivatives, such as 2,6-bis-(benzimidazol-2-yl)-pyridine, are used in coordination chemistry to form complex compounds with unique properties such as spectroscopic characteristics, structures, magnetic properties, and biological and electrochemical activity. These complexes have been reviewed for their potential applications in various fields, including bioinorganic chemistry and materials science (Boča et al., 2011).
Organometallic Chemistry
In organometallic chemistry, derivatives of this compound have been explored for their anticancer properties. Organometallic complexes involving 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines have been synthesized and characterized, showing potential as cyclin-dependent kinase (Cdk) inhibitors in cancer treatment. These studies highlight the compound's applicability in designing new therapeutic agents (Stepanenko et al., 2011).
Eigenschaften
IUPAC Name |
3-(1-propylbenzimidazol-2-yl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-2-10-18-13-8-4-3-7-12(13)17-14(18)11-6-5-9-16-15(11)19/h3-9H,2,10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYRTGQLZMUPJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-propyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

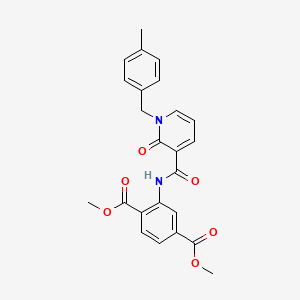
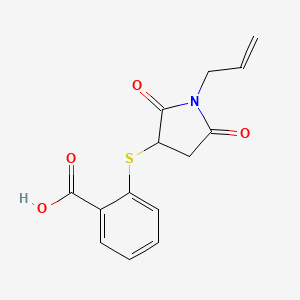

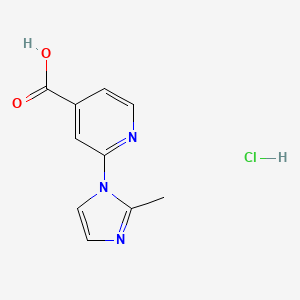
![N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2663343.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2663346.png)
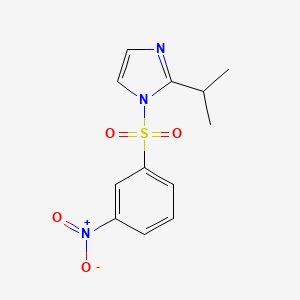
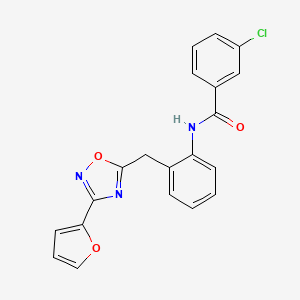
![N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2663353.png)
![3,3,3-trifluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2663354.png)
